REACTION_CXSMILES
|
[CH2:1]([NH:19][C:20]([O:22][CH2:23][C:24](=[CH2:35])[CH2:25][O:26][C:27](=[O:34])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][Br:33])=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[N:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>>[Br-:33].[CH2:1]([NH:19][C:20]([O:22][CH2:23][C:24](=[CH2:35])[CH2:25][O:26][C:27](=[O:34])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][N+:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3|
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Name
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1-Octadecylaminocarbonyloxy-3-(6-bromohexanoyloxy)-2-methylenepropane
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Quantity
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0.84 g
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Type
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reactant
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Smiles
|
C(CCCCCCCCCCCCCCCCC)NC(=O)OCC(COC(CCCCCBr)=O)=C
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Excess pyridine was removed in vacuo
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Name
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|
Type
|
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCCCC)NC(=O)OCC(COC(CCCCC[N+]1=CC=CC=C1)=O)=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |